molecular formula C30H26BrClO6 B11084289 ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate

Cat. No.: B11084289
M. Wt: 597.9 g/mol
InChI Key: HFWUKLXEBJDHNV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the bromo and chloro substituents: Halogenation reactions using reagents like bromine and chlorine can be employed to introduce these substituents at specific positions on the chromene ring.

    Attachment of the phenyl and oxoethyl groups: These groups can be introduced through Friedel-Crafts acylation reactions or other suitable organic transformations.

Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases where chromenes have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its multiple functional groups.

    Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-3,4-dihydro-2H-chromene-3-carboxylate include other chromene derivatives with different substituents. For example:

    Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a similar chromene core but with different halogen substituents.

    3-bromo-1-(2-(4-chloro-phenyl)-1-methyl-2-oxo-ethyl)-pyridinium bromide hydrate: This compound features a pyridinium ring instead of a chromene ring but shares similar functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the chromene core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H26BrClO6

Molecular Weight

597.9 g/mol

IUPAC Name

ethyl 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-4-(1-oxo-1-phenylbutan-2-yl)-4H-chromene-3-carboxylate

InChI

InChI=1S/C30H26BrClO6/c1-3-22(27(34)19-8-6-5-7-9-19)26-23-16-20(31)12-15-25(23)38-29(36)30(26,28(35)37-4-2)17-24(33)18-10-13-21(32)14-11-18/h5-16,22,26H,3-4,17H2,1-2H3

InChI Key

HFWUKLXEBJDHNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C2=C(C=CC(=C2)Br)OC(=O)C1(CC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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